molecular formula C33H41ClN2O5 B10832402 Bupropion+naltrexone

Bupropion+naltrexone

Cat. No.: B10832402
M. Wt: 581.1 g/mol
InChI Key: KVNBDVQGENTICK-UHFFFAOYSA-N
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Description

Bupropion and naltrexone is a combination medication used primarily for the management of chronic obesity in adults. Bupropion is a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, while naltrexone is an opioid receptor antagonist. This combination has been shown to have synergistic effects on weight loss when used alongside a reduced-calorie diet and increased physical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bupropion Hydrochloride

      Synthesis: Bupropion is synthesized through a multi-step process starting from 3-chloropropiophenone. The key steps involve bromination, followed by reaction with tert-butylamine, and finally, conversion to the hydrochloride salt.

      Reaction Conditions: The bromination step typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid. The reaction with tert-butylamine is carried out under reflux conditions.

  • Naltrexone Hydrochloride

      Synthesis: Naltrexone is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions.

      Reaction Conditions: The oxidation step uses reagents like potassium permanganate or chromium trioxide. The reduction step often employs hydrogenation with a palladium catalyst.

Industrial Production Methods

Industrial production of bupropion and naltrexone involves scaling up the laboratory synthesis processes. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the simultaneous determination and quality control of the active pharmaceutical ingredients .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bupropion can undergo oxidation reactions, particularly at the amine group, forming hydroxylated metabolites.

    Reduction: Naltrexone can be reduced to its corresponding alcohol, 6β-naltrexol.

    Substitution: Both compounds can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Bupropion: Hydroxylated metabolites.

    Naltrexone: 6β-naltrexol.

Scientific Research Applications

Bupropion and naltrexone have several scientific research applications:

    Chemistry: Used as reference standards in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for their effects on neurotransmitter systems and receptor binding.

    Medicine: Primarily used in the treatment of obesity, depression, and substance use disorders.

    Industry: Employed in the pharmaceutical industry for the development of weight management medications.

Mechanism of Action

The combination of bupropion and naltrexone works through multiple pathways:

    Bupropion: Inhibits the reuptake of norepinephrine and dopamine, increasing their levels in the brain.

    Naltrexone: Blocks opioid receptors, preventing the reinforcing effects of addictive substances.

Comparison with Similar Compounds

Similar Compounds

    Sibutramine: A norepinephrine and serotonin reuptake inhibitor used for weight loss.

    Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.

    Phentermine: A sympathomimetic amine used as an appetite suppressant.

Uniqueness

    Bupropion and Naltrexone: The combination targets multiple pathways involved in weight regulation, including neurotransmitter reuptake inhibition and opioid receptor antagonism.

Properties

Molecular Formula

C33H41ClN2O5

Molecular Weight

581.1 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3

InChI Key

KVNBDVQGENTICK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

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